

An In-depth Technical Guide to the Mass Spectrum of Benzylmethylether-d2

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Compound of Interest

Compound Name: Benzylmethylether-d2

Cat. No.: B15558495

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the mass spectrum of **Benzylmethylether-d2**. It covers the predicted fragmentation patterns based on the known mass spectrum of its non-deuterated analog, relevant experimental protocols, and the logical relationships in its mass spectrometric behavior.

Introduction

Benzylmethylether-d2, the deuterium-labeled analog of benzyl methyl ether, is a valuable tool in various research applications, including mechanistic studies, metabolic fate determination, and as an internal standard in quantitative mass spectrometry. Understanding its behavior under mass spectrometric analysis is crucial for its effective utilization. This document will focus on the electron ionization (EI) mass spectrum, which is a standard technique for the structural elucidation of volatile organic compounds.

Predicted Mass Spectrum and Fragmentation

While a publicly available mass spectrum for **Benzylmethylether-d2** is not readily found, its fragmentation pattern can be reliably predicted by analyzing the well-documented mass spectrum of the non-deuterated Benzyl Methyl Ether and accounting for the two deuterium atoms on the benzylic carbon.

The primary fragmentation pathways for benzyl methyl ether under electron ionization are alpha-cleavage at the ether linkage and the formation of the highly stable tropylium ion.

Table 1: Predicted Major Ions in the Mass Spectrum of **Benzylmethylether-d2**

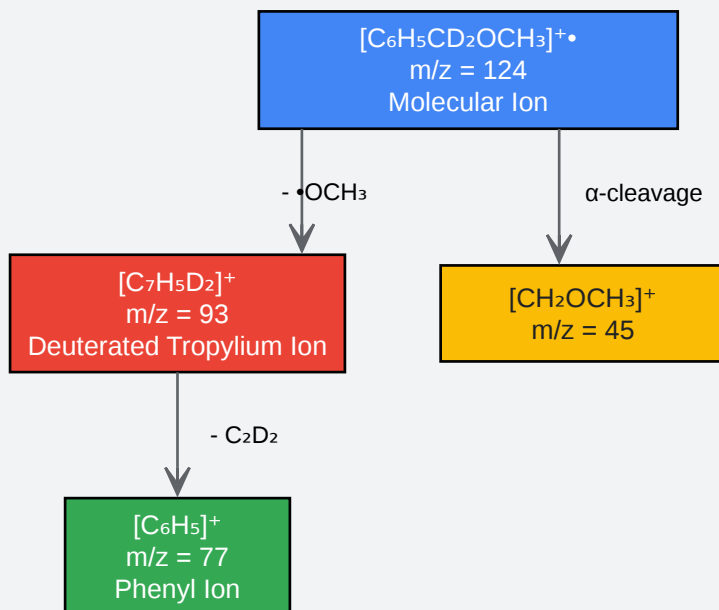
m/z	Predicted Ion Structure	Fragmentation Pathway
124	$[\text{C}_6\text{H}_5\text{CD}_2\text{OCH}_3]^+\bullet$	Molecular Ion ($\text{M}^+\bullet$)
123	$[\text{C}_6\text{H}_5\text{CD}_2\text{OCH}_2]^+$	Loss of a hydrogen radical
93	$[\text{C}_7\text{H}_5\text{D}_2]^+$	Formation of the deuterated tropylium ion
92	$[\text{C}_7\text{H}_6\text{D}]^+$	Rearrangement and loss of a deuterium radical
91	$[\text{C}_7\text{H}_7]^+$	Rearrangement and loss of two deuterium radicals
79	$[\text{C}_6\text{H}_5\text{D}]^+$	Loss of the methoxy group and rearrangement
78	$[\text{C}_6\text{H}_6]^+$	Loss of the deuterated methoxy group
77	$[\text{C}_6\text{H}_5]^+$	Phenyl cation
65	$[\text{C}_5\text{H}_5]^+$	Loss of acetylene from the tropylium ion
45	$[\text{CH}_2\text{OCH}_3]^+$	Alpha-cleavage
31	$[\text{CH}_3\text{O}]^+$	Methoxide cation

Table 2: Comparison of Key Fragments of Benzyl Methyl Ether and **Benzylmethylether-d2**

Fragment	Benzyl Methyl Ether (m/z)	Benzylmethylether-d2 (m/z)	Mass Shift (Da)
Molecular Ion	122	124	+2
[M-H] ⁺	121	123	+2
Tropylium Ion	91	93	+2
Phenyl Ion	77	77	0
[CH ₂ OCH ₃] ⁺	45	45	0

The most significant and informative fragmentation pathway involves the formation of the tropylium ion. In the case of **Benzylmethylether-d2**, this is expected to result in a base peak at m/z 93.

Predicted Fragmentation Pathway of Benzylmethylether-d2



Experimental Workflow for GC-MS Analysis

Sample Preparation

Dissolution

Vial_Transfer

Centrifugation

Injection

GC-MS System

Injector

GC_Column

MS_Source

Detection

Data Analysis

Mass_Spectrum

Fragmentation_Analysis

Structural_Elucidation

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